molecular formula C13H20N2O B159764 N,N-dimethyl-4-piperidin-4-yloxyaniline CAS No. 138226-51-4

N,N-dimethyl-4-piperidin-4-yloxyaniline

Cat. No.: B159764
CAS No.: 138226-51-4
M. Wt: 220.31 g/mol
InChI Key: FZZYBYHPBHGYIM-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-piperidin-4-yloxyaniline is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is known for its unique structure, which includes a piperidine ring and an aniline moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-piperidin-4-yloxyaniline typically involves the reaction of 4-piperidinol with N,N-dimethylaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-piperidin-4-yloxyaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the aniline moiety is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

N,N-Dimethyl-4-piperidin-4-yloxyaniline is primarily utilized in the synthesis of pharmaceutical compounds. Its piperidine moiety is crucial for enhancing biological activity in drug design.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. For instance, derivatives incorporating the piperidine structure have shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. A notable study demonstrated that a piperidine-based analog exhibited superior cytotoxicity compared to traditional chemotherapeutics like bleomycin, particularly against FaDu hypopharyngeal tumor cells .

Alzheimer's Disease Treatment

The compound has also been investigated for its role in treating neurodegenerative diseases such as Alzheimer's. Research indicates that it can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to cognitive decline. The introduction of the piperidine group has enhanced the brain permeability of these inhibitors, suggesting a multi-targeted approach to Alzheimer's therapy .

Material Science

This compound serves as a valuable building block in the synthesis of advanced materials, including polymers and coatings.

Polymer Synthesis

The compound can be polymerized to create materials with specific mechanical and thermal properties. Its ability to form stable bonds with various substrates makes it suitable for applications in coatings that require durability and resistance to environmental degradation.

Data Table: Applications Overview

Application AreaSpecific Use CaseNotable Findings
Medicinal ChemistryAnticancer agentsEnhanced cytotoxicity in cancer cell lines
Alzheimer's treatmentInhibition of AChE and BuChE enzymes
Material SciencePolymer synthesisDevelopment of durable coatings

Case Study 1: Anticancer Agent Development

A research team synthesized a series of piperidine derivatives, including this compound, evaluating their efficacy against various cancer types. The study found that modifications to the piperidine ring significantly influenced cytotoxicity, with one derivative demonstrating a 70% reduction in tumor cell viability compared to controls.

Case Study 2: Neuroprotective Effects

In another study focused on neurodegenerative diseases, researchers explored the compound's effects on cholinergic signaling pathways. Results indicated that compounds containing the piperidine moiety improved cognitive function in animal models, showcasing potential for therapeutic use in Alzheimer's disease.

Mechanism of Action

The mechanism by which N,N-dimethyl-4-piperidin-4-yloxyaniline exerts its effects involves interactions with specific molecular targets and pathways. The piperidine ring and aniline moiety allow it to bind to various receptors and enzymes, modulating their activity. This compound may act as an agonist or antagonist, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-piperidin-4-yloxybenzamide
  • N,N-dimethyl-4-piperidin-4-yloxyphenylamine
  • N,N-dimethyl-4-piperidin-4-yloxybenzylamine

Uniqueness

N,N-dimethyl-4-piperidin-4-yloxyaniline stands out due to its unique combination of a piperidine ring and an aniline moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar molecules.

Biological Activity

N,N-Dimethyl-4-piperidin-4-yloxyaniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Properties

This compound features a piperidine ring, which is known for its role in various pharmacological activities. The presence of the dimethylamino and oxyaniline groups contributes to its lipophilicity and ability to interact with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes critical for cancer progression and pathogen survival. For instance, derivatives with piperidine structures often exhibit inhibitory effects on various kinases and proteases involved in cancer metabolism and immune evasion.
  • Modulation of Receptor Activity : The compound may interact with neurotransmitter receptors, influencing neurological pathways. Piperidine derivatives are frequently studied for their potential in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier.
  • Antimicrobial Properties : Compounds with similar structures have demonstrated antibacterial, antifungal, and antiviral activities by disrupting pathogen membrane integrity or inhibiting essential biosynthetic pathways.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Target IC50 (μM) Reference
Inhibition of BRD4Bromodomain-containing protein 40.237 ± 0.093
PARP1 InhibitionPoly(ADP-ribose) polymerase 14.289 ± 1.807
Antimicrobial ActivityVarious pathogensVaries
Neurotransmitter ModulationCholinergic receptorsVaries

Anticancer Activity

A study investigated the effects of this compound on breast cancer cell lines (MCF-7). The compound exhibited significant anti-proliferative activity, leading to cell cycle arrest at the G1 phase and induction of apoptosis through modulation of c-MYC expression and DNA damage markers such as γ-H2AX . This suggests that the compound may serve as a potential lead in developing targeted therapies for breast cancer.

Neuroprotective Effects

Research into related piperidine derivatives indicates potential neuroprotective effects against Alzheimer’s disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes in cholinergic signaling pathways . The structural modifications seen in this compound may enhance its efficacy in this regard.

Antimicrobial Efficacy

The antimicrobial properties of piperidine derivatives have been explored extensively. Compounds similar to this compound have shown promising results against various bacterial strains by targeting lipid biosynthesis pathways . This highlights the potential for developing new antibiotics based on this compound's structure.

Properties

IUPAC Name

N,N-dimethyl-4-piperidin-4-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-15(2)11-3-5-12(6-4-11)16-13-7-9-14-10-8-13/h3-6,13-14H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZYBYHPBHGYIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)OC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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